2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide
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Overview
Description
2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Scientific Research Applications
2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo[4,5-d]pyridazine core, followed by the introduction of the 4-fluorophenyl and morpholino groups. The final step involves the acylation of the intermediate with N-isopropylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of 2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also studied for their biological activities.
Pyrido[4,3-d]pyrimidines: Another class of compounds with comparable structural features and applications in medicinal chemistry.
Uniqueness
2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-12(2)22-15(27)11-26-19(28)17-18(16(24-26)13-3-5-14(21)6-4-13)30-20(23-17)25-7-9-29-10-8-25/h3-6,12H,7-11H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWHZPBTDQVWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=C(C=C3)F)SC(=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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